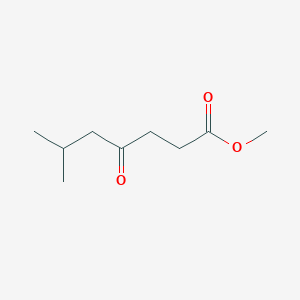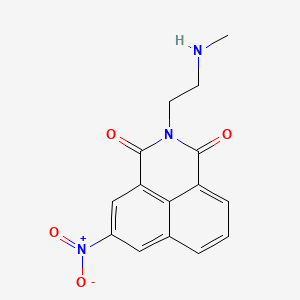
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group and a methylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- typically involves multi-step organic reactions. One common method involves the nitration of 1H-benzo[de]isoquinoline-1,3(2H)-dione, followed by the introduction of the methylaminoethyl group through a substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylaminoethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase by binding to a non-nucleoside binding site, thereby preventing viral replication . The compound’s effects are mediated through its interaction with key pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
1H-benzo[de]isoquinoline: A related compound with a similar core structure but lacking the nitro and methylaminoethyl groups.
1H-benzo[de]isoquinoline-1,3(2H)-diones: A series of compounds with variations in the functional groups attached to the core structure.
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
79070-62-5 |
|---|---|
分子式 |
C15H13N3O4 |
分子量 |
299.28 g/mol |
IUPAC名 |
2-[2-(methylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H13N3O4/c1-16-5-6-17-14(19)11-4-2-3-9-7-10(18(21)22)8-12(13(9)11)15(17)20/h2-4,7-8,16H,5-6H2,1H3 |
InChIキー |
XLZNFXCHMYAZQQ-UHFFFAOYSA-N |
正規SMILES |
CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



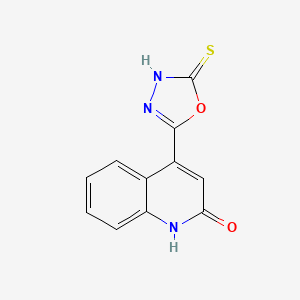

![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

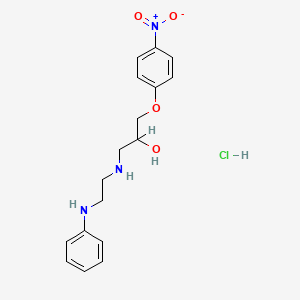
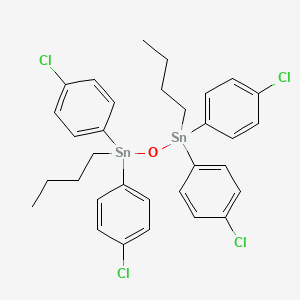
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)


